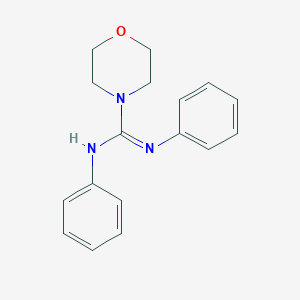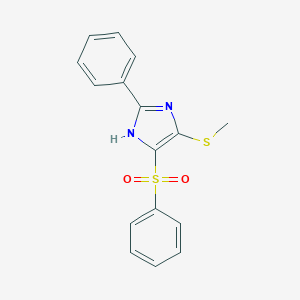![molecular formula C15H17ClN2OS B258984 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide, also known as CTPI, is an organic compound that has been studied for its potential use in scientific research. CTPI belongs to the class of thiazole compounds, which have been shown to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is not fully understood, but it has been shown to interact with copper ions and form a complex that can be detected by fluorescence spectroscopy. This compound may also have other biological activities, such as inhibiting enzymes or modulating signaling pathways, but further research is needed to confirm these effects.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound for scientific research. It has also been shown to have good stability in various biological and environmental conditions, which makes it a reliable tool for detecting copper ions. However, the biochemical and physiological effects of this compound on living organisms are not well understood, and further research is needed to determine its potential risks and benefits.
実験室実験の利点と制限
One of the main advantages of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is its selectivity for copper ions, which allows for specific detection and quantification of this metal ion in biological and environmental samples. This compound is also relatively easy to synthesize and has good stability in various conditions, making it a reliable tool for scientific research. However, the limitations of this compound include its limited solubility in water, which may affect its ability to interact with biological samples. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide. One area of research is to further investigate its mechanism of action and biological activities, such as its potential as an enzyme inhibitor or signaling modulator. Another area of research is to develop new fluorescent probes based on the structure of this compound, which may have improved selectivity and sensitivity for detecting metal ions. Additionally, this compound may have potential applications in other areas of research, such as bioimaging or drug delivery, which should be explored in future studies.
Conclusion
In conclusion, this compound is an organic compound that has been studied for its potential use in scientific research. Its selectivity for copper ions makes it a valuable tool for detecting and quantifying this metal ion in biological and environmental samples. The synthesis method of this compound has been optimized to reduce the cost and increase the efficiency of the process. However, further research is needed to fully understand the mechanism of action and biological activities of this compound, as well as its potential risks and benefits.
合成法
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide involves the reaction of 4-chlorobenzylamine with 2-bromo-1-pentanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with thiosemicarbazide and acetic anhydride to form this compound. The yield of this compound is about 60%, and the purity is over 95%. The synthesis method of this compound has been optimized to reduce the cost and increase the efficiency of the process.
科学的研究の応用
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which can be detected by fluorescence spectroscopy. This property of this compound makes it a valuable tool for the detection and quantification of copper ions in biological and environmental samples.
特性
分子式 |
C15H17ClN2OS |
|---|---|
分子量 |
308.8 g/mol |
IUPAC名 |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-3-4-14(19)18-15-17-10-13(20-15)9-11-5-7-12(16)8-6-11/h5-8,10H,2-4,9H2,1H3,(H,17,18,19) |
InChIキー |
BNCILNKSHAIXDX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl |
正規SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)



![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)

![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)